N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide
Description
This compound features a hybrid heterocyclic scaffold combining a furan-2-yl moiety linked to a 1H-pyrazole ring via an ethyl chain, with an acetamide group further substituted by a 4-(isopropylsulfonyl)phenyl unit. Key features include:
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-15(2)28(25,26)18-7-5-16(6-8-18)12-20(24)21-9-10-23-14-17(13-22-23)19-4-3-11-27-19/h3-8,11,13-15H,9-10,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVQYNCYFLMBOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCCN2C=C(C=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring, a pyrazole moiety, and an isopropylsulfonyl group. These structural elements are known to enhance the interaction with biological targets, making the compound a candidate for various therapeutic applications.
| Component | Description |
|---|---|
| Furan Ring | A five-membered aromatic ring that contributes to the compound's reactivity and interaction with biological systems. |
| Pyrazole Moiety | A heterocyclic compound that is often associated with anti-inflammatory and analgesic properties. |
| Isopropylsulfonyl Group | Enhances solubility and bioavailability, potentially increasing therapeutic efficacy. |
Pharmacological Properties
Research indicates that compounds containing furan and pyrazole rings exhibit significant pharmacological properties, including:
- Anti-inflammatory Activity : The presence of the pyrazole moiety is linked to inhibition of pro-inflammatory cytokines.
- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.
- Analgesic Effects : Similar compounds have shown promise in pain relief through modulation of pain pathways.
The mechanism of action for this compound may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation.
- Receptor Binding : It could interact with receptors in the central nervous system to exert analgesic effects.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
- Cytotoxicity Assays : The compound was tested against several cancer cell lines (e.g., HeLa, MCF-7). Results indicated a dose-dependent reduction in cell viability, suggesting potential anticancer activity.
- Anti-inflammatory Tests : The compound was assessed for its ability to inhibit TNF-alpha production in macrophages, showing significant reduction compared to controls.
- Analgesic Evaluation : In pain models, the compound demonstrated effectiveness comparable to standard analgesics, indicating its potential use in pain management.
Computational Studies
Computational docking studies have predicted strong binding affinities between the compound and target enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways. These findings support the hypothesis that this compound may serve as a lead compound for drug development targeting inflammation and cancer.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
Compound from :
- Structure: N-(4-Ethylphenyl)-2-[(2E)-2-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino]-2-oxoacetamide
- Key Differences: Replaces the furan-2-yl group with 4-fluorophenyl and phenyl substituents on the pyrazole. Incorporates a hydrazino-oxoacetamide chain instead of a direct ethyl-acetamide linker.
- Implications: The fluorophenyl group may enhance lipophilicity and metabolic stability compared to the furan-based analog.
Compound from :
- Structure: 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)-sulfanyl)-N-acetamides
- Key Differences :
- Replaces the pyrazole with a 1,2,4-triazole ring.
- Substitutes the isopropylsulfonyl group with a sulfanyl bridge.
- Implications : The triazole ring offers enhanced metabolic resistance compared to pyrazole. The sulfanyl group may reduce steric hindrance but decrease polarity relative to the sulfonyl group .
Sulfonyl/Sulfonamide Group Variations
Compound from :
- Structure : N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate
- Key Differences :
- Features a methylsulfinyl group instead of isopropylsulfonyl.
- Utilizes an imidazole-pyridine core instead of furan-pyrazole.
- Implications : The sulfinyl group introduces chirality, which could influence enantioselective target interactions. The imidazole-pyridine system may improve metal-binding capacity compared to the furan-pyrazole scaffold .
Compound from :
- Structure: TL13-22 (N-(2-(2-(2-(4-(4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-3-methoxyphenyl)piperazin-1-yl)ethoxy)ethoxy)ethyl)-2-((1,3-dioxo-2-(2-oxopiperidin-3-yl)isoindolin-4-yl)amino)acetamide)
- Key Differences :
- Shares the isopropylsulfonyl group but embeds it in a pyrimidine-piperazine framework.
- Includes extended polyethylene glycol-like chains for solubility.
Acetamide Linker Modifications
Compound from :
- Structure: N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide
- Key Differences: Replaces the ethyl chain with a thiazole ring. Substitutes the isopropylsulfonyl group with a methylamino moiety.
- The methylamino group reduces steric bulk, possibly improving membrane permeability .
Q & A
Basic: How can the synthetic yield of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide be optimized?
Methodological Answer:
Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, dichloromethane) improve solubility of intermediates, as observed in structurally similar acetamide syntheses .
- Temperature control : Stepwise heating (e.g., 60–80°C for amide coupling, 25°C for cyclization) minimizes side reactions .
- Catalysts : Use of coupling agents like HATU or DCC enhances amide bond formation efficiency .
- Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) followed by recrystallization ensures ≥95% purity .
Basic: What spectroscopic methods confirm the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks for furan (δ 6.2–7.4 ppm), pyrazole (δ 7.8–8.5 ppm), and isopropylsulfonyl groups (δ 1.2–1.4 ppm for CH3) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 439.57 for C24H29N3O3S) .
- IR Spectroscopy : Detect key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S=O at ~1150 cm⁻¹) .
Basic: What preliminary biological assays are recommended for activity screening?
Methodological Answer:
- In vitro enzyme inhibition : Test against kinases (e.g., COX-2) or receptors (e.g., EGFR) using fluorescence-based assays .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Anti-inflammatory activity : Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages .
Advanced: How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
- Orthogonal assays : Validate results using independent methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., isopropylsulfonyl → methylsulfonyl) to isolate contributing moieties .
- Metabolic stability testing : Assess liver microsome stability to rule out false negatives from rapid degradation .
Advanced: What mechanistic insights guide reaction pathway design for derivatives?
Methodological Answer:
- Kinetic studies : Monitor intermediates via LC-MS to identify rate-limiting steps (e.g., pyrazole cyclization) .
- Isotopic labeling : Use deuterated solvents (e.g., DMF-d7) to trace proton transfer in heterocycle formation .
- Computational modeling : Simulate transition states (e.g., DFT calculations) to predict regioselectivity in furan substitution .
Advanced: How can computational methods predict binding modes with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., in kinases) .
- Molecular dynamics (MD) : Simulate 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- Free energy calculations : Apply MM-PBSA to quantify binding affinities for SAR refinement .
Advanced: What strategies improve selectivity in biological target engagement?
Methodological Answer:
- Proteome-wide profiling : Use chemical proteomics (e.g., affinity pulldown + LC-MS/MS) to identify off-target interactions .
- Co-crystallization : Solve X-ray structures of ligand-target complexes to guide steric bulk addition (e.g., methyl groups on pyrazole) .
- Alanine scanning mutagenesis : Map critical residues in binding pockets to inform analog design .
Advanced: How are stability and degradation pathways characterized under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose to acidic (pH 3), basic (pH 9), and oxidative (H2O2) conditions, then analyze via HPLC to identify degradants .
- Plasma stability assays : Incubate in human plasma (37°C, 24h) and quantify parent compound using LC-MS .
- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks to simulate long-term degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
